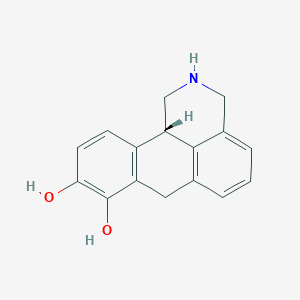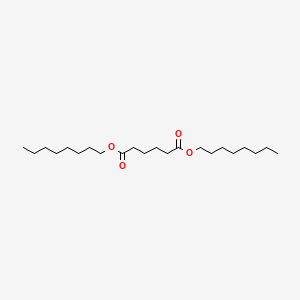
癸二酸二钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium sebacate is an organic compound with the molecular formula C₁₀H₁₆Na₂O₄This compound is commonly used in various industrial applications due to its unique chemical properties, including its role as a corrosion inhibitor and its use in the production of polymers and lubricants .
科学研究应用
Disodium sebacate has a wide range of scientific research applications, including:
Biology: It is studied for its potential role in biological systems, including its effects on cellular processes.
Industry: It is widely used in the production of lubricants, plasticizers, and other industrial chemicals.
作用机制
Target of Action
Disodium sebacate is a 10-carbon-atom dicarboxylic acid It has been proposed as a substrate for parenteral nutrition , suggesting that its targets could be related to metabolic processes.
Biochemical Pathways
Disodium sebacate may be involved in metabolic pathways related to energy production, given its proposed use as a substrate for parenteral nutrition . .
Pharmacokinetics
The pharmacokinetics of disodium sebacate was studied in Wistar rats . It was administered either as an intra-peritoneal bolus (six doses ranging from 10 mg to 320 mg) or as an oral bolus (two doses: 80 and 160 mg) . The overall volume of distribution was found to be 26.817 ml/100 g body weight . The renal clearance was 0.291 ml/min/100 g of body weight, suggesting the presence of sebacate reabsorption from the ultrafiltrate . The relative bioavailability of the oral form compared to the intra-peritoneal form was 69.09%, showing good absorption of the drug .
Result of Action
Given its proposed use as a substrate for parenteral nutrition , it may contribute to energy production and other metabolic processes.
生化分析
Biochemical Properties
It is known that disodium sebacate is a dicarboxylic acid, which suggests that it may participate in biochemical reactions involving carboxylate groups .
Cellular Effects
Disodium sebacate has been studied for its effects on cellular metabolism. In a study involving male volunteers, it was found that disodium sebacate did not significantly alter metabolic rate, respiratory quotient, or levels of ketone bodies, glucagon, and insulin during infusion . This suggests that disodium sebacate may be metabolized by cells without causing significant disruptions to normal cellular processes .
Temporal Effects in Laboratory Settings
In a short-time infusion study, disodium sebacate was found to have a plasma half-life of 80.6 minutes and a plasma clearance rate of 72 ml/min . These findings suggest that disodium sebacate is rapidly metabolized and cleared from the body .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of disodium sebacate in animal models. One study found that disodium sebacate did not exhibit acute toxicity in Wistar rats and New Zealand rabbits when administered orally, intraperitoneally, or intravenously .
Metabolic Pathways
As a dicarboxylic acid, it may be involved in metabolic processes related to the metabolism of carboxylate groups .
准备方法
Synthetic Routes and Reaction Conditions
Disodium sebacate can be synthesized through the neutralization of sebacic acid with sodium hydroxide. The reaction typically involves dissolving sebacic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain disodium sebacate in solid form .
Industrial Production Methods
In industrial settings, disodium sebacate is produced on a larger scale using similar neutralization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in a crystalline form, which is then dried and packaged for various applications .
化学反应分析
Types of Reactions
Disodium sebacate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and catalysts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
相似化合物的比较
Disodium sebacate can be compared with other similar compounds, such as:
Sodium adipate: Another dicarboxylate salt with similar properties but different chain length.
Sodium succinate: A shorter-chain dicarboxylate salt with distinct chemical behavior.
Sodium malonate: A dicarboxylate salt with a shorter chain and different reactivity.
Uniqueness
Disodium sebacate is unique due to its specific chain length and the presence of two sodium ions, which confer distinct solubility and reactivity properties. Its ability to act as a corrosion inhibitor and its role in polymer synthesis make it particularly valuable in various industrial applications .
属性
CAS 编号 |
17265-14-4 |
|---|---|
分子式 |
C10H18NaO4 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
disodium;decanedioate |
InChI |
InChI=1S/C10H18O4.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14); |
InChI 键 |
XBVVKNHQSFUHLZ-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C(CCCCC(=O)O)CCCC(=O)O.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
17265-14-4 |
物理描述 |
Liquid; OtherSolid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
14047-57-5 |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Disodium sebacate; Decanedioic Acid Disodium Salt; Disodium Decanedioate; Sebacic Acid Disodium Salt. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















